molecular formula C6H7ClN2O B1611602 4-(Chloromethyl)-6-methoxypyrimidine CAS No. 94170-63-5

4-(Chloromethyl)-6-methoxypyrimidine

Cat. No.: B1611602
CAS No.: 94170-63-5
M. Wt: 158.58 g/mol
InChI Key: LWGSLEPVHWXNOF-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-6-methoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-6-methoxypyrimidine typically involves the chloromethylation of 6-methoxypyrimidine. One common method is the reaction of 6-methoxypyrimidine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-6-methoxypyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with functional groups such as azides, thiols, or amines.

    Oxidation: Pyrimidine carboxylic acids or aldehydes.

    Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

4-(Chloromethyl)-6-methoxypyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties such as increased thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-6-methoxypyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of DNA replication.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)pyrimidine: Lacks the methoxy group, making it less versatile in certain synthetic applications.

    6-Methoxypyrimidine: Lacks the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.

    4-(Bromomethyl)-6-methoxypyrimidine: Similar structure but with a bromomethyl group, which can be more reactive in certain substitution reactions.

Uniqueness

4-(Chloromethyl)-6-methoxypyrimidine is unique due to the presence of both the chloromethyl and methoxy groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse applications.

Properties

IUPAC Name

4-(chloromethyl)-6-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-6-2-5(3-7)8-4-9-6/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGSLEPVHWXNOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40519767
Record name 4-(Chloromethyl)-6-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40519767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94170-63-5
Record name 4-(Chloromethyl)-6-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40519767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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